Validated Synthetic Utility: 42% Yield to Key Difluoromethyl Intermediate in Patent-Documented PRC2/EED Modulator Synthesis
5-Bromo-2-methylisonicotinaldehyde has been explicitly employed as a key intermediate in the synthesis of macrocyclic azolopyridine derivatives disclosed in WO2020190754A1 [1]. In this patent, the compound is reacted with diethylaminosulfur trifluoride (DAST) in dichloromethane for 12 hours to yield 5-bromo-4-(difluoromethyl)-2-methylpyridine with a 42% isolated yield [1]. This transformation demonstrates the specific reactivity of the 4-aldehyde group in a deoxyfluorination reaction that is essential for constructing the difluoromethyl motif required in this series of PRC2/EED modulators [2].
| Evidence Dimension | Synthetic Yield to Difluoromethyl Derivative |
|---|---|
| Target Compound Data | 42% yield to 5-bromo-4-(difluoromethyl)-2-methylpyridine [1] |
| Comparator Or Baseline | 2-Methylisonicotinaldehyde (de-bromo analog): Not applicable; lacks bromine handle for subsequent cross-coupling. (5-Bromo-2-methylpyridin-4-yl)methanol: Not applicable; alcohol cannot undergo direct deoxyfluorination via the same pathway. |
| Quantified Difference | Unique reactivity profile; comparators are synthetically unsuitable for this transformation or require additional protection/deprotection steps. |
| Conditions | DAST (diethylaminosulfur trifluoride), CH₂Cl₂, 12 hours [1] |
Why This Matters
This patent-validated reaction confirms the compound's unique utility in accessing difluoromethylated intermediates for epigenetic drug discovery programs targeting EED/PRC2, a pathway with active clinical interest.
- [1] Fulcrum Therapeutics, Inc. WO2020190754A1 - Macrocyclic azolopyridine derivatives as EED and PRC2 modulators. Published: 2020-09-24. View Source
- [2] Molaid. 5-bromo-2-methylisonicotinaldehyde (CAS 1060810-15-2) Reaction Information: Synthesis of 5-bromo-4-(difluoromethyl)-2-methylpyridine. Available at: https://www.molaid.com/MS_161005 (Accessed: 2026). View Source
